molecular formula C16H13ClN2OS B1298328 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide CAS No. 87992-61-8

2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Cat. No. B1298328
CAS RN: 87992-61-8
M. Wt: 316.8 g/mol
InChI Key: QJGSHPBQTMVTJR-UHFFFAOYSA-N
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Description

The compound "2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide" is a chemical entity that appears to be related to a class of compounds that have been synthesized and studied for various applications, including the development of new antibacterial agents and the formation of ring annulated thiazolo[3,2-a]pyrimidinone products. These compounds are characterized by the presence of a benzothiazole moiety and a chloroacetamide group, which are key functional groups that contribute to their chemical reactivity and potential biological activity .

Synthesis Analysis

The synthesis of related compounds involves the use of N-aryl-2-chloroacetamides as doubly electrophilic building blocks. For example, the synthesis of thiazolo[3,2-a]pyrimidinone derivatives is achieved by reacting 2-chloro-N-phenylacetamide or N-(benzo[d]thiazol-2-yl)-2-chloroacetamide with other reagents, leading to the elimination of by-products such as aniline or 2-aminobenzothiazole. The reaction products are confirmed through analytical and spectral studies, including single crystal X-ray data .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For instance, the structure of a similar compound, N'-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide, was determined by X-ray single crystal diffraction, which revealed that the compound crystallizes in the orthorhombic space group. Additionally, the molecular geometry of such compounds can be optimized using density functional theory (DFT) methods, and their conformational flexibility can be assessed through semi-empirical calculations .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of the electrophilic chloroacetamide group, which can participate in various chemical reactions. For example, the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives involves a sequence of reactions starting from 2-aminobenzothiazole and chloroacetylchloride, followed by reactions with hydrazine hydrate and dichloroquinoline. These steps lead to the formation of compounds with potential antibacterial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be studied through experimental techniques and computational methods. Spectroscopic characterization, such as IR-NMR, provides insights into the functional groups present in the molecules. Quantum chemical computational methods, including DFT and semi-empirical AM1 calculations, allow for the prediction of vibrational frequencies, NMR chemical shift values, molecular electrostatic potential distribution, and non-linear optical properties. These theoretical studies complement the experimental data and help in understanding the properties of the compounds in their ground state .

Scientific Research Applications

Antitumor Activity

2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide and its derivatives have been extensively studied for their potential antitumor properties. Research by Yurttaş, Tay, and Demirayak (2015) synthesized various N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and evaluated their antitumor activity in vitro against numerous human tumor cell lines. Compounds showed considerable anticancer activity against certain cancer cell lines, highlighting the potential of benzothiazole derivatives in cancer therapy Yurttaş, Tay, & Demirayak, 2015.

Antimicrobial Activity

The synthesis and characterization of new arylidene compounds from 2-iminothiazolidine-4-one derivatives, including the preparation of 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide, have shown significant antimicrobial activity against various test organisms. Azeez and Abdullah (2019) demonstrated the sensitivity of most of the prepared compounds against both gram-positive and gram-negative bacteria, suggesting a promising avenue for developing new antimicrobial agents Azeez & Abdullah, 2019.

Photovoltaic Efficiency and Ligand-Protein Interactions

A study by Mary et al. (2020) explored the photochemical, thermochemical modeling, and non-linear optical (NLO) activity of bioactive benzothiazolinone acetamide analogs, including derivatives similar to 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide. These compounds exhibited good light harvesting efficiency and potential for use in dye-sensitized solar cells (DSSCs), alongside insights into ligand-protein interactions with Cyclooxygenase 1 (COX1), demonstrating multifaceted applications in both energy and biological fields Mary et al., 2020.

Biological and Pharmacological Activities

Research into substituted benzothiazoles, including structures akin to 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide, has shown a wide range of biological and pharmacological activities. Hunasnalkar et al. (2010) synthesized various benzothiazole derivatives and reported their anti-inflammatory and antibacterial properties, highlighting the therapeutic potential of these compounds Hunasnalkar et al., 2010.

properties

IUPAC Name

2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-10-2-7-13-14(8-10)21-16(19-13)11-3-5-12(6-4-11)18-15(20)9-17/h2-8H,9H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGSHPBQTMVTJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359116
Record name 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

CAS RN

87992-61-8
Record name 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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